Benzofuran-4-amine
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Overview
Description
Benzofuran-4-amine is an organic compound that belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Benzofuran derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Mechanism of Action
Target of Action
Benzofuran-4-amine, also known as 1-Benzofuran-4-amine, is a compound that has been found to have antimicrobial properties . The primary targets of this compound are various clinically approved targets . These targets are primarily associated with microbial diseases, making this compound a potential candidate for antimicrobial therapy .
Mode of Action
It is known that benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . This suggests that this compound may interact with its targets in a way that disrupts the normal functioning of disease-causing cells .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . This suggests that this compound may affect multiple biochemical pathways, leading to its antimicrobial effects .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that this compound may have favorable pharmacokinetic properties that enhance its bioavailability .
Result of Action
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-4-amine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of o-hydroxybenzyl ketones.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups, which is a common step in its synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Benzofuran-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Benzofuran derivatives are studied for their potential as enzyme inhibitors and bioactive compounds.
Medicine: These compounds are explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: this compound is used in the production of dyes, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Benzofuran: The parent compound without the amine group.
Benzothiophene: A similar structure with a sulfur atom replacing the oxygen in the furan ring.
Indole: A fused benzene and pyrrole ring system, structurally similar but with different properties.
Uniqueness: Benzofuran-4-amine is unique due to the presence of the amine group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. This makes it a valuable compound for developing new drugs and materials.
Properties
IUPAC Name |
1-benzofuran-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGGFAZAPGFMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465333 |
Source
|
Record name | Benzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412336-07-3 |
Source
|
Record name | Benzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzofuran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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